N-(2-methoxybenzyl)-2-(phenylsulfonamido)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(benzenesulfonamido)-N-[(2-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-25-16-10-6-5-7-13(16)11-19-17(22)15-12-26-18(20-15)21-27(23,24)14-8-3-2-4-9-14/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWUZIKKTMWWIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxybenzyl)-2-(phenylsulfonamido)thiazole-4-carboxamide is a compound belonging to the thiazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Overview of Thiazole Derivatives
Thiazole compounds have garnered attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural characteristics of thiazoles allow them to interact with various biological targets, making them valuable in drug development.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.
- Receptor Modulation: It could interact with cellular receptors, altering signaling pathways associated with disease progression.
- Cell Cycle Arrest: Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Anticancer Activity
Recent studies have evaluated the anticancer potential of various thiazole derivatives, including this compound. The following table summarizes key findings from relevant research:
| Compound | Cell Line Tested | Growth Inhibition (%) | Mechanism |
|---|---|---|---|
| This compound | Various human tumor cell lines | TBD (to be determined) | Potential enzyme inhibition and receptor modulation |
| Compound 3b | Leukemia, melanoma, ovarian cancer | 76.97 - 99.95% | Tubulin binding and apoptosis induction |
| Compound 3e | Non-small cell lung cancer | 70.93 - 78.60% | Cell cycle arrest |
These results indicate that derivatives similar to this compound exhibit significant cytotoxic effects across multiple cancer types.
Case Studies
- Study on Antitumor Efficacy : A study demonstrated that thiazole compounds effectively bind to the colchicine-binding site on tubulin, inhibiting polymerization and leading to cell death in various cancer models. This suggests that this compound may share similar mechanisms of action.
- Multidrug Resistance : Research indicates that certain thiazole derivatives can overcome multidrug resistance (MDR) in cancer cells. This property is crucial for developing effective treatments against resistant tumors.
Potential Therapeutic Applications
Given its promising biological activities, this compound may have potential applications in:
- Cancer Therapy : Targeting various cancers through its cytotoxic effects.
- Infectious Diseases : Investigating antimicrobial properties against resistant strains.
- Inflammatory Conditions : Exploring anti-inflammatory effects based on structural analogies with known anti-inflammatory agents.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Compound 31 ()
- Structure: (S)-2-(1-(3-Aminobenzamido)-2-methylpropyl)-N-(2-benzoylphenyl)thiazole-4-carboxamide.
- Key Differences: Replaces the phenylsulfonamido group with a 3-aminobenzamido substituent and introduces a chiral 2-methylpropyl chain. The 2-benzoylphenyl carboxamide contrasts with the 2-methoxybenzyl group.
Compound 13e ()
- Structure : 2-Phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide.
- Key Differences : Lacks the sulfonamido group; instead, it has a phenyl group at position 2 and a 3,4,5-trimethoxyphenyl carboxamide.
- Impact : The trimethoxy substitution enhances electron-donating effects, possibly improving CYP3A4 inhibition efficacy compared to the target’s single methoxy group .
Compound 4a ()
- Structure : (4R)-2-Phenyl-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothiazole-4-carboxamide.
- Key Differences : Contains a dihydrothiazole (partially saturated) ring and a 3,4,5-trimethoxyphenyl group.
- Impact : The saturated ring may reduce aromatic conjugation, altering binding affinity in biological targets. The trimethoxy group again highlights the role of methoxy positioning in activity .
Compound from
- Structure: 2-(Benzylamino)-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide.
- Key Differences: Substitutes phenylsulfonamido with benzylamino and adds a methyl group at position 4.
- Impact: The benzylamino group may reduce metabolic stability compared to sulfonamido, while the methyl group could influence steric interactions in enzyme binding .
Key Observations
Sulfonamido vs.
Methoxy Positioning : Single methoxy (target) vs. trimethoxy () substituents significantly alter electronic properties and steric interactions, impacting enzyme inhibition profiles .
Synthetic Complexity : Compounds with chiral centers (e.g., Compound 31) require enantioselective synthesis, whereas the target compound’s lack of chirality simplifies production .
Q & A
Q. What are the standard synthetic routes for preparing N-(2-methoxybenzyl)-2-(phenylsulfonamido)thiazole-4-carboxamide and its analogs?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the thiazole core via cyclization of α-bromo ketones with thioureas or via Hantzsch thiazole synthesis.
- Step 2 : Sulfonamide bond formation using phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst).
- Step 3 : Amidation of the 4-carboxamide group with 2-methoxybenzylamine using coupling reagents like EDCI/HOBt in polar aprotic solvents (DMF or dichloromethane) .
- Purification : Column chromatography or preparative HPLC (e.g., using C18 columns with acetonitrile/water gradients) to achieve >95% purity .
Q. How are spectroscopic techniques applied to confirm the structure and purity of this compound?
- 1H/13C NMR : Verify substituent integration and coupling patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, sulfonamide NH at δ 9–10 ppm) .
- ESI-MS : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical m/z).
- HPLC : Assess purity (e.g., >98% purity with a retention time of 12–15 min under reverse-phase conditions) .
Q. What structural modifications are commonly explored to enhance solubility or bioavailability?
- Fluorination : Introducing 4,4-difluorocyclohexyl or trifluorobutyl groups to improve metabolic stability .
- PEGylation : Adding polyethylene glycol (PEG) chains to the benzamide moiety to enhance aqueous solubility .
- Amino acid derivatives : Incorporating L-proline or cyclohexylamine to modulate logP values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of N-(2-methoxybenzyl) derivatives?
- Catalyst screening : Test copper(I) iodide or palladium catalysts for Suzuki coupling steps (yields improved from 35% to 67% in fluorinated analogs) .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity during sulfonamide formation, while dichloromethane minimizes side reactions .
- Temperature control : Reflux at 80–100°C for cyclization steps vs. room temperature for amidation to avoid decomposition .
Q. How do researchers resolve contradictions in biological activity data between structurally similar analogs?
- SAR analysis : Compare substituent effects (e.g., 4-azidobenzoyl vs. 3-aminobenzamido groups) on IC50 values in cytotoxicity assays .
- Batch consistency : Replicate experiments using identical HPLC-purified batches (>98% purity) to exclude impurity-driven artifacts .
- Target profiling : Use kinase inhibition panels or proteomics to identify off-target interactions that explain divergent activity .
Q. What methodologies are used to analyze the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to pH 1–13 buffers, UV light, and oxidative agents (H2O2), followed by LC-MS to track degradation products .
- Plasma stability assays : Incubate with human plasma at 37°C and quantify remaining compound via LC-MS/MS over 24 hours .
Q. How can researchers design target-specific derivatives based on this scaffold?
- Fragment-based drug design : Use X-ray crystallography of the compound bound to its target (e.g., EGFR kinase) to guide substitutions at the 2-methoxybenzyl position .
- Bioisosteric replacement : Replace the phenylsulfonamido group with thiophene-2-sulfonamido or tetrazole moieties to enhance binding affinity .
Q. What analytical strategies validate the compound’s mechanism of action in cellular assays?
- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement by measuring thermal stabilization of proteins in lysates treated with the compound .
- RNA-seq/proteomics : Identify downstream pathways modulated by the compound (e.g., apoptosis markers like caspase-3/7 activation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
